D-Homocitrulline
Overview
Description
D-Homocitrulline is an amino acid that is structurally similar to citrulline but contains an additional methylene groupThis process involves the reaction of lysine with cyanate, which can be derived from urea or thiocyanate via the enzyme myeloperoxidase . This compound is often found in higher concentrations in individuals with urea cycle disorders and can be detected in biological fluids such as urine and blood .
Mechanism of Action
Target of Action
D-Homocitrulline, a structural homolog to citrulline, can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain . The primary targets of this compound are the lysine residues present in proteins .
Mode of Action
The formation of this compound, known as carbamoylation or carbamylation, occurs when lysine residues in the polypeptide chain react nonenzymatically with cyanate . Cyanate is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . This modification alters the protein’s structure and function, leading to various downstream effects.
Biochemical Pathways
This compound is involved in essential metabolic pathways such as the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals . The formation of this compound, or carbamylation, predominantly takes place in two types of situations in humans: uremia and inflammation .
Pharmacokinetics
Instead, its formation is likely influenced by the levels of its precursors (lysine, cyanate, urea, and thiocyanate) and the presence of the enzyme myeloperoxidase .
Result of Action
The carbamylation of proteins, resulting in the formation of this compound, can alter protein structural and functional properties . This alteration is involved in the progression of various diseases, as carbamylation-derived products are bioactive compounds that trigger specific and inappropriate cellular responses . For instance, carbamylation may promote hormone and enzyme inactivation .
Action Environment
The formation of this compound is influenced by environmental factors. For example, smoking increases the circulating thiocyanate concentration and thus enhances the carbamylation of proteins . Furthermore, conditions that cause carbamylation, in particular the use of high concentrations of urea, should be avoided when studying the presence of citrulline in tissues or in a protein .
Biochemical Analysis
Biochemical Properties
D-Homocitrulline is formed from lysine residues in the polypeptide chain by the action of cyanate . This process takes place predominantly in two types of situations: uremia and inflammation .
Cellular Effects
The presence of this compound in tissues or in a protein can affect cellular function. It is imperative to avoid conditions that cause carbamoylation, in particular the use of high concentrations of urea .
Molecular Mechanism
The molecular mechanism of this compound involves the nonenzymatic reaction between free lysines of proteins or peptides and a carbamylating agent, i.e., isocyanic acid or carbamoyl-phosphate .
Dosage Effects in Animal Models
It is known that carbamoylation, the process that forms this compound, can be enhanced in certain situations such as uremia .
Metabolic Pathways
This compound is involved in metabolic pathways related to the nonenzymatic reaction between free lysines of proteins or peptides and a carbamylating agent .
Transport and Distribution
It is known that this compound can be present in proteins and peptides as a product of posttranslational modification .
Subcellular Localization
It is known that this compound can be present in proteins and peptides as a product of posttranslational modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Homocitrulline can be synthesized from L-lysine monohydrochloride. The process involves treating L-lysine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound . This method is environmentally friendly and suitable for industrial production.
Industrial Production Methods: The industrial production of this compound typically involves chemical synthesis due to its efficiency and scalability. The process includes the hydrolysis of L-arginine under alkaline conditions, followed by the removal of by-products such as ornithine and urea. The use of copper salts and sulfides ensures the protection and deprotection of amino groups, resulting in high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: D-Homocitrulline undergoes various chemical reactions, including:
Carbamoylation: The formation of this compound from lysine residues through the reaction with cyanate.
Hydrolysis: The breakdown of this compound into its constituent amino acids under acidic or basic conditions.
Common Reagents and Conditions:
Cyanate: Used in the carbamoylation process to convert lysine to this compound.
Copper Salts and Sulfides: Used in the synthetic preparation to protect and deprotect amino groups.
Major Products:
Carbamoylated Proteins: Proteins modified with this compound residues.
Lysine Derivatives: Formed through the hydrolysis of this compound.
Scientific Research Applications
D-Homocitrulline has several scientific research applications, including:
Chemistry: Used as a marker for protein carbamoylation and to study post-translational modifications.
Biology: Investigated for its role in urea cycle disorders and its presence in biological fluids.
Medicine: Studied as a potential biomarker for chronic kidney disease and other metabolic disorders.
Industry: Utilized in the synthesis of polypeptides and other amino acid derivatives.
Comparison with Similar Compounds
Citrulline: An amino acid involved in the urea cycle and nitric oxide production.
Lysine: A precursor to D-Homocitrulline through the process of carbamoylation.
This compound’s unique formation and role in protein modification make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-6-(carbamoylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSAGMEBXLVJJ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426461 | |
Record name | D-HOMOCITRULLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121080-96-4 | |
Record name | N6-(Aminocarbonyl)-D-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121080-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocitrulline, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-HOMOCITRULLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMOCITRULLINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837O9SMA7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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